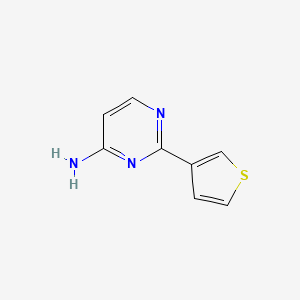

2-(Thiophen-3-YL)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-thiophen-3-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILMKTAFJIQFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Functionalization

This approach involves initial synthesis of heterocyclic intermediates, followed by functional group modifications, including amination, alkylation, or acylation.

- Synthesis of a heterocyclic core such as thieno[2,3-d]pyrimidin-4-one via cyclization.

- Conversion to the amino derivative through reduction or amination reactions.

- Final functionalization with thiophene derivatives via nucleophilic substitution or coupling reactions.

Based on, the synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives involves cyclization of precursors followed by amination with thiophene-3-yl amines under reflux conditions, often using catalysts or activating agents like phosphorus oxychloride.

Research Findings and Optimizations

- Reaction Optimization: Use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, especially in cyclization steps.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide and acetonitrile facilitate nucleophilic substitutions, while protic solvents like ethanol are suitable for cyclization reactions.

- Catalyst Usage: Aluminum chloride and phosphorus oxychloride are effective in activating heterocyclic precursors for cyclization, as demonstrated in.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-YL)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidines.

Substitution: Various substituted thiophene and pyrimidine derivatives.

Scientific Research Applications

2-(Thiophen-3-YL)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-YL)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . This inhibition can lead to the modulation of cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Thiophen-3-YL)pyrimidin-4-amine with analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Heterocyclic Substituent Variations

Thiophene vs. Pyridine, Thiazole, and Isoxazole

- 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (Ligand L0K7GF): This compound replaces the thiophene with a fluoropyridinyl group fused to a pyrido-pyrimidine scaffold. However, the pyridine ring’s nitrogen reduces electron density compared to thiophene, altering π-π interactions .

- 4-(2,4-Dimethyl-1,3-Thiazol-5-YL)-N-[4-(Trifluoromethyl)Phenyl]Pyrimidin-2-Amine: The thiazole substituent introduces a sulfur and nitrogen-containing heterocycle. Thiazoles are less electron-rich than thiophenes, which may reduce aromatic stacking but enhance hydrogen bonding via the nitrogen atom.

- 4-[3-(2,4-Dichlorophenyl)Isoxazol-5-YL]Pyrimidin-2-Amine :

The isoxazole ring (oxygen and nitrogen) offers distinct electronic properties. The dichlorophenyl group provides steric bulk and electron withdrawal, which could hinder rotational freedom and alter target selectivity compared to the thiophene’s planar structure .

Thiophene vs. Furan

Compounds like 1-[(6-Chloroquinazolin-4-yl)amino]-2-(furan-2-yl)propan-2-ol () replace thiophene with furan, an oxygen-containing heterocycle. Furan’s lower electron density and reduced lipophilicity may decrease membrane permeability but improve aqueous solubility .

Substituent Effects on Electronic and Steric Properties

- This contrasts with thiophene’s electron-donating nature, which stabilizes the ring . 4-[3-(2,4-Dichlorophenyl)Isoxazol-5-YL]Pyrimidin-2-Amine (): Chlorine atoms add steric bulk and electron withdrawal, possibly enhancing binding to targets requiring hydrophobic interactions but reducing solubility .

- Amino Group Modifications: N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (): The primary amine in the target compound is replaced with a secondary amine linked to a thiophen-3-ylmethyl group. This modification increases steric hindrance and may reduce hydrogen-bonding capacity, affecting solubility and target engagement .

Physicochemical and Pharmacokinetic Implications

A comparative summary of key properties inferred from substituent effects:

| Compound | Molecular Weight | Key Substituents | Electron Effects | Notable Properties |

|---|---|---|---|---|

| This compound | ~207 g/mol* | Thiophene (S), NH₂ | Electron-rich | High π-π stacking potential |

| 6-(2-Fluoropyridin-4-Yl)pyrido-pyrimidine | ~296 g/mol | Fluoropyridine, fused pyrido core | Moderate electronegativity | Enhanced metabolic stability |

| 4-(2,4-Dimethyl-Thiazolyl) derivative | ~350 g/mol | Thiazole, CF₃ | Electron-withdrawing | Increased lipophilicity |

| N-(Thiophen-3-ylmethyl) analog | ~365 g/mol* | Thiophenemethyl, pyrazole | Steric hindrance | Reduced solubility |

*Estimated based on structural analogs.

Q & A

Basic: What are the common synthetic routes for 2-(Thiophen-3-YL)pyrimidin-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a thiophene derivative with a pyrimidine precursor. For example, 4-(3-Methylthiophen-2-yl)pyrimidin-2-amine (a structural analog) is synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions . Optimization includes:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Monitoring via TLC/HPLC and adjusting stoichiometry (1:1.2 molar ratio of thiophene to pyrimidine) can maximize yield .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., NH₂ at δ 6.5–7.0 ppm) and confirms thiophene-pyrimidine connectivity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 204.06 for C₈H₇N₃S).

- X-ray crystallography : Resolves 3D structure, as demonstrated for 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine analogs .

- UV-Vis/IR : Detects π→π* transitions (λmax ~260 nm) and NH stretching (3300–3500 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Answer:

SAR strategies focus on:

- Substituent effects : Adding electron-withdrawing groups (e.g., CF₃) to the pyrimidine ring increases metabolic stability, as seen in 4-(trifluoromethyl)pyrimidin-2-amine .

- Heterocyclic replacements : Replacing thiophene with quinoline improves anticancer activity by enhancing π-stacking with DNA .

- Bioisosterism : N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine showed 5.5 μM AChE inhibition, highlighting the role of bulky substituents in target binding .

Dose-response assays and molecular docking validate modifications .

Advanced: What computational methods predict the interaction of this compound with biological targets?

Answer:

- Density-functional theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking (AutoDock/Vina) : Simulates binding to enzymes like acetylcholinesterase (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine binds at the catalytic triad with ΔG = -9.2 kcal/mol) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Advanced: How to address contradictions in biological activity data across different studies for this compound?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .

- Structural analogs : 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine showed varied antimicrobial activity due to chirality; confirm stereochemistry via CD spectroscopy .

- Cellular context : Test in multiple cell lines (e.g., A549 vs. HCT-116) to assess tissue-specific effects .

Meta-analysis using tools like RevMan can reconcile data .

Basic: What are the known biological targets of this compound?

Answer:

Identified targets include:

- Kinases : Inhibits EGFR (IC₅₀ = 1.2 μM) via competitive binding at the ATP pocket .

- Cholinesterases : 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine inhibits BuChE (IC₅₀ = 2.2 μM) .

- Microbial enzymes : Disrupts bacterial dihydrofolate reductase (MIC = 8 µg/mL against S. aureus) .

Advanced: What are the strategies for regioselective functionalization of the pyrimidine ring in this compound?

Answer:

- Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., -NH₂) to selectively brominate C5 .

- Protecting groups : Temporarily block C4-amine with Boc to sulfonate C2 .

- Microwave-assisted synthesis : Achieves >90% regioselectivity for nitro group introduction at C6 under 150°C .

Basic: How to assess the purity and stability of this compound under various conditions?

Answer:

- HPLC-DAD : Purity >98% confirmed using a C18 column (ACN:H₂O gradient, λ = 254 nm) .

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via LC-MS (major degradant: sulfoxide derivative) .

- pH stability : Stable at pH 5–7 (phosphate buffer), but hydrolyzes above pH 9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.